molecular formula C20H24BrFN2O6 B12285805 1-O-tert-butyl 2-O-methyl 4-(4-bromo-7-fluoro-1,3-dihydroisoindole-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate

1-O-tert-butyl 2-O-methyl 4-(4-bromo-7-fluoro-1,3-dihydroisoindole-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate

Cat. No.: B12285805
M. Wt: 487.3 g/mol
InChI Key: IJLIBOWOGNKIFZ-UHFFFAOYSA-N
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Description

1-O-tert-butyl 2-O-methyl 4-(4-bromo-7-fluoro-1,3-dihydroisoindole-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

The synthesis of 1-O-tert-butyl 2-O-methyl 4-(4-bromo-7-fluoro-1,3-dihydroisoindole-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate involves several steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:

    Formation of the Isoindoline Core: The synthesis begins with the preparation of the isoindoline core, which involves the reaction of a suitable precursor with reagents such as bromine and fluorine sources under controlled conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a cyclization reaction, which involves the use of appropriate reagents and catalysts to form the desired ring structure.

    Functional Group Modifications: The tert-butyl and methyl groups are introduced through alkylation reactions, while the carbonyl group is introduced through acylation reactions. These steps require the use of specific reagents and reaction conditions to achieve the desired functionalization.

    Final Assembly: The final step involves the coupling of the isoindoline and pyrrolidine fragments to form the target compound. This step may involve the use of coupling reagents and catalysts to facilitate the formation of the desired product.

Chemical Reactions Analysis

1-O-tert-butyl 2-O-methyl 4-(4-bromo-7-fluoro-1,3-dihydroisoindole-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbonyl and methyl groups, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed on the carbonyl group, resulting in the formation of alcohol derivatives.

    Substitution: The bromo and fluoro groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines, thiols), and coupling reagents (e.g., palladium catalysts).

Scientific Research Applications

1-O-tert-butyl 2-O-methyl 4-(4-bromo-7-fluoro-1,3-dihydroisoindole-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is used in the study of biological processes and pathways, particularly those involving enzyme inhibition and receptor binding.

    Industry: It is used in the development of new materials and chemicals, particularly those with specific functional properties.

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 2-O-methyl 4-(4-bromo-7-fluoro-1,3-dihydroisoindole-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to the modulation of biological pathways. Additionally, it can bind to receptors and modulate their activity, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

1-O-tert-butyl 2-O-methyl 4-(4-bromo-7-fluoro-1,3-dihydroisoindole-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:

    1-(Tert-butyl) 2-methyl (2S,4R)-4-((4-bromo-7-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: This compound shares a similar core structure but differs in the substitution pattern and functional groups.

    tert-Butyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1-pyrrolyl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate: This compound has a similar pyrrolidine ring but differs in the overall structure and functional groups.

    tert-Butyl (S,Z)-(4-(4-bromothiophen-2-yl)-1,4-dimethyl-6-oxotetrahydropyrimidin-2(1H)-ylidene)carbamate: This compound has a similar tert-butyl group but differs in the core structure and functional groups.

Properties

Molecular Formula

C20H24BrFN2O6

Molecular Weight

487.3 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-(4-bromo-7-fluoro-1,3-dihydroisoindole-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C20H24BrFN2O6/c1-20(2,3)30-19(27)24-8-11(7-16(24)17(25)28-4)29-18(26)23-9-12-13(10-23)15(22)6-5-14(12)21/h5-6,11,16H,7-10H2,1-4H3

InChI Key

IJLIBOWOGNKIFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC(=O)N2CC3=C(C=CC(=C3C2)Br)F

Origin of Product

United States

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